molecular formula C10H13BrO B8508628 2-(4-Bromo-3-methyl-phenyl)-propan-2-ol

2-(4-Bromo-3-methyl-phenyl)-propan-2-ol

Cat. No.: B8508628
M. Wt: 229.11 g/mol
InChI Key: MSFPNRDFRIRHID-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methyl-phenyl)-propan-2-ol is a tertiary alcohol derivative featuring a brominated and methyl-substituted aromatic ring. Its molecular formula is C₁₀H₁₃BrO, with a molecular weight of 229.12 g/mol. The compound’s structure consists of a propan-2-ol backbone (a hydroxyl group attached to the central carbon of a propane chain) linked to a 4-bromo-3-methylphenyl group. The bromine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its distinct chemical behavior compared to simpler propanol derivatives .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3

InChI Key

MSFPNRDFRIRHID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(4-Bromo-3-methyl-phenyl)-propan-2-ol but differ in substituent positions, halogenation, or functional groups:

Compound Name Molecular Formula Key Structural Differences Key Properties/Applications Reference
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol C₉H₉BrF₂O - Bromine at position 6
- Fluorine at positions 2 and 3
Higher polarity due to fluorine; used in lithiation studies
2-(4-Bromophenyl)-2-methylpropan-1-ol C₁₀H₁₃BrO - Hydroxyl group at propan-1-ol position
- No methyl on aromatic ring
Intermediate in fragrance or drug synthesis
1-Bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol C₁₅H₂₁BrO₃ - Bromine on propan-2-ol chain
- Cyclopropylmethoxy-phenoxy substituent
β-antagonist precursor (e.g., betaxolol derivatives)

Key Observations :

  • Substituent Position : The placement of bromine (para vs. ortho/meta) and additional halogens (e.g., fluorine in 2-(6-bromo-2,3-difluorophenyl)propan-2-ol) significantly alters electronic density and steric hindrance, affecting reactivity in cross-coupling or substitution reactions .
  • Functional Group Orientation : Moving the hydroxyl group from propan-2-ol to propan-1-ol (as in 2-(4-bromophenyl)-2-methylpropan-1-ol) reduces steric protection of the -OH group, increasing susceptibility to oxidation .

Yield and Purity Challenges :

  • Brominated propanol derivatives often require rigorous purification (e.g., column chromatography for 2-(6-bromo-2,3-difluorophenyl)propan-2-ol due to byproduct formation ).
  • Enzyme-mediated syntheses (e.g., CALB-catalyzed routes) improve stereoselectivity but may limit scalability compared to traditional methods .
Physicochemical Properties
  • Polarity and Solubility: Fluorinated analogues (e.g., 2-(6-bromo-2,3-difluorophenyl)propan-2-ol) exhibit higher polarity, enhancing water solubility but reducing lipid membrane permeability . Cyclopropylmethoxy-substituted derivatives (e.g., 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol) display improved bioavailability due to balanced lipophilicity .
  • Thermal Stability :
    • Tertiary alcohols like this compound are generally stable up to 150–200°C, whereas primary alcohols (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol) may degrade at lower temperatures .

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